molecular formula C8H6BrClN2 B15198798 2-(4-Amino-3-bromo-5-chlorophenyl)acetonitrile

2-(4-Amino-3-bromo-5-chlorophenyl)acetonitrile

Cat. No.: B15198798
M. Wt: 245.50 g/mol
InChI Key: BPELDNGGERSFCI-UHFFFAOYSA-N
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Description

2-(4-Amino-3-bromo-5-chlorophenyl)acetonitrile is an organic compound characterized by the presence of amino, bromo, and chloro substituents on a phenyl ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-bromo-5-chlorophenyl)acetonitrile typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a phenylacetonitrile derivative, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the halogenation and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-bromo-5-chlorophenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to an amine or an aldehyde.

    Substitution: The bromo and chloro substituents can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines or aldehydes.

    Substitution: Various substituted phenylacetonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Amino-3-bromo-5-chlorophenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-bromo-5-chlorophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-3-bromo-5-fluorophenyl)acetonitrile
  • 2-(4-Amino-3-iodo-5-chlorophenyl)acetonitrile
  • 2-(4-Amino-3-bromo-5-methylphenyl)acetonitrile

Uniqueness

2-(4-Amino-3-bromo-5-chlorophenyl)acetonitrile is unique due to the specific combination of amino, bromo, and chloro substituents, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents with tailored properties.

Properties

Molecular Formula

C8H6BrClN2

Molecular Weight

245.50 g/mol

IUPAC Name

2-(4-amino-3-bromo-5-chlorophenyl)acetonitrile

InChI

InChI=1S/C8H6BrClN2/c9-6-3-5(1-2-11)4-7(10)8(6)12/h3-4H,1,12H2

InChI Key

BPELDNGGERSFCI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Br)CC#N

Origin of Product

United States

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